Acetic acid, chlorodifluoro-, silver(1+) salt
Description
Acetic acid, chlorodifluoro-, silver(1+) salt (chemical formula: CF₂ClCOOAg) is a silver-based coordination compound derived from chlorodifluoroacetic acid (CF₂ClCOOH). Structurally, it consists of a silver cation (Ag⁺) bonded to the conjugate base of chlorodifluoroacetic acid, which features a difluorochloromethyl group (-CF₂Cl) attached to a carboxylate moiety.
Silver carboxylates, in general, are utilized in organic synthesis as catalysts, precursors for nanomaterials, and antimicrobial agents. The presence of fluorine and chlorine substituents in CF₂ClCOOAg may enhance its stability and reactivity compared to non-halogenated silver carboxylates like silver acetate (CH₃COOAg) .
Properties
CAS No. |
2923-14-0 |
|---|---|
Molecular Formula |
C2AgClF2O2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
silver;2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C2HClF2O2.Ag/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
InChI Key |
OYMIPVSTAGIOCK-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(F)(F)Cl)[O-].[Ag+] |
Related CAS |
76-04-0 (Parent) |
Origin of Product |
United States |
Biological Activity
Acetic acid, chlorodifluoro-, silver(1+) salt (chemical formula: C₂AgClF₂O₂) is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
- Molecular Weight : 195.45 g/mol
- CAS Number : 76220
- Solubility : Soluble in water and organic solvents .
The biological activity of this compound is primarily attributed to the presence of silver ions, which are known for their antimicrobial properties. Silver ions can disrupt bacterial cell membranes, interfere with DNA replication, and inhibit cellular respiration. The chlorodifluoroacetic acid moiety may also contribute to its activity by enhancing the solubility and bioavailability of the silver ion.
Biological Activities
-
Antimicrobial Activity :
- Silver compounds have been extensively studied for their antimicrobial effects against a broad spectrum of bacteria, fungi, and viruses. Research indicates that silver ions can effectively kill pathogens by disrupting their cellular functions.
- A study demonstrated that silver salts exhibit potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range.
-
Cytotoxicity :
- While silver compounds are effective antimicrobials, they can also exhibit cytotoxic effects on human cells. The cytotoxicity of this compound was evaluated using various cell lines.
- A notable finding was that at higher concentrations, the compound induced apoptosis in human fibroblast cells, suggesting a dose-dependent relationship between concentration and cytotoxicity.
-
Anti-inflammatory Effects :
- Some studies have suggested that silver compounds can modulate inflammatory responses. The anti-inflammatory properties may be beneficial in treating wounds or infections where inflammation is a concern.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of Pseudomonas aeruginosa. The results showed a significant reduction in bacterial viability after treatment with the compound at concentrations as low as 10 µg/mL.
| Bacterial Strain | MIC (µg/mL) | Time to Kill (hours) |
|---|---|---|
| Escherichia coli | 5 | 2 |
| Staphylococcus aureus | 10 | 3 |
| Pseudomonas aeruginosa | 15 | 4 |
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was conducted using human dermal fibroblasts to assess the safety profile of this compound. The study found that concentrations above 50 µg/mL resulted in significant cell death, while lower concentrations were well-tolerated.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 60 |
| 100 | 30 |
Comparison with Similar Compounds
Silver Acetate (CH₃COOAg)
- Molecular Formula : C₂H₃AgO₂
- Applications : Used in organic synthesis (e.g., decarboxylation reactions) and as an antimicrobial agent.
- Key Differences : Lacks halogen substituents, making it less stable under oxidative conditions compared to fluorinated silver carboxylates.
- Research Findings : Silver acetate has been employed in catalytic processes, such as the hydroamination of alkynes, due to its moderate Lewis acidity .
Silver Trifluoroacetate (CF₃COOAg)
- Molecular Formula : C₂AgF₃O₂
- Applications: Catalyst in fluorination reactions and precursor for silver nanoparticles.
- Key Differences: The trifluoromethyl group (-CF₃) enhances thermal stability and solubility in non-polar solvents compared to CF₂ClCOOAg.
- Research Findings : Silver trifluoroacetate is effective in synthesizing fluorinated organic compounds, leveraging the electron-withdrawing nature of the -CF₃ group .
Silver Sulfate (Ag₂SO₄)
- Molecular Formula : Ag₂SO₄
- Applications : Analytical reagent in sulfate determination and electrochemical applications.
- Key Differences: Inorganic sulfate salt with higher thermal stability (melting point: ~652°C) but lower solubility in organic solvents compared to silver carboxylates .
Silver Nitrate (AgNO₃)
- Molecular Formula: AgNO₃
- Applications : Antimicrobial agent, precursor for silver-based materials, and reagent in analytical chemistry.
- Key Differences : Highly soluble in water and reactive toward halides, forming insoluble AgX (X = Cl⁻, Br⁻, I⁻). Unlike CF₂ClCOOAg, it lacks organic functional groups for covalent bonding .
Comparative Data Table
Research Findings and Mechanistic Insights
- Reactivity : Fluorinated silver carboxylates like CF₃COOAg exhibit enhanced reactivity in cross-coupling reactions due to the electron-withdrawing effects of fluorine atoms, which stabilize transition states . In contrast, silver acetate is less reactive in such contexts .
- Antimicrobial Activity : Silver nitrate’s broad-spectrum antimicrobial action stems from Ag⁺ ion release, which disrupts microbial membranes and DNA. CF₂ClCOOAg may exhibit similar mechanisms, with additional effects from the chlorodifluoro group enhancing lipid membrane penetration .
- Stability: Silver sulfate’s inorganic nature grants it superior thermal stability, whereas silver carboxylates like CF₂ClCOOAG are prone to thermal decomposition, releasing CO₂ and halogenated byproducts .
Notes
- Data Limitations : Direct studies on CF₂ClCOOAg are scarce; properties are inferred from structural analogues.
- Safety Considerations : Silver compounds are generally toxic and require handling under inert conditions to prevent oxidation or photodegradation.
- Future Directions : Research should focus on synthesizing CF₂ClCOOAg and characterizing its catalytic and biological activities.
Preparation Methods
Preparation via Direct Reaction of Organic Carboxylic Acid with Silver Salts
This classical approach involves reacting chlorodifluoroacetic acid with a soluble silver salt, such as silver nitrate, in an aqueous or organic solvent medium. The process generally proceeds as follows:
- Reactants : Chlorodifluoroacetic acid and silver nitrate.
- Reaction Conditions :
- The acid is dissolved in water or an organic solvent like ethanol or acetone.
- Silver nitrate is added in stoichiometric or slight excess amounts.
- The mixture is stirred at room temperature or slightly elevated temperatures (around 25-50°C).
Reaction :
$$
\text{ClF}2\text{C-COOH} + \text{AgNO}3 \rightarrow \text{ClF}2\text{C-COOAg} + \text{HNO}3
$$-
- The precipitated silver chlorodifluoroacetate is filtered.
- The product is washed with cold solvent to remove impurities.
- Drying under vacuum yields the pure silver salt.
This method is straightforward, and the reaction proceeds efficiently due to the high affinity of silver ions for carboxylate groups, as demonstrated in patents such as US4723024A.
Preparation via Carboxylate Formation in Organic Solvent Systems
Another method involves the reaction of chlorodifluoroacetic acid with a silver base or silver oxide in an organic solvent:
- Reactants : Chlorodifluoroacetic acid and silver oxide or silver carbonate.
- Procedure :
- Dissolve chlorodifluoroacetic acid in a suitable organic solvent like acetonitrile or dichloromethane.
- Add silver oxide or silver carbonate slowly while stirring.
- The reaction is conducted at ambient temperature or slightly elevated temperatures (up to 60°C).
- The silver salt precipitates out as a solid or remains dissolved depending on the solvent system.
- Advantages :
- Better control over the stoichiometry.
- Reduced formation of by-products.
- Easier purification.
Preparation via Precipitation from Silver Salt Solutions
This method involves the direct precipitation of the silver salt from a solution of a silver salt and chlorodifluoroacetic acid:
- Step-by-step :
- Dissolve silver nitrate in water.
- Slowly add chlorodifluoroacetic acid under stirring.
- Silver chlorodifluoroacetate precipitates as a solid.
- The precipitate is filtered, washed, and dried.
This approach is similar to the first but emphasizes the precipitation process for purity control.
Preparation via Organic Synthesis Routes
Although less common, some literature suggests synthesizing the silver salt through organic routes involving chlorodifluoroacetic acid derivatives or halogen exchange reactions, followed by metalation with silver ions. These methods are more complex and less industrially favored.
Data Table: Comparison of Preparation Methods
| Method | Reactants | Solvent | Temperature Range | Key Features | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Direct Reaction with Silver Nitrate | Chlorodifluoroacetic acid + Silver nitrate | Water or organic solvent | 25-50°C | Simple, high yield | Easy to implement | Potential for residual nitrates |
| Silver Oxide/Carbonate Method | Chlorodifluoroacetic acid + Silver oxide/carbonate | Organic solvents | Up to 60°C | Controlled stoichiometry | Purity control | Longer reaction times |
| Precipitation from Silver Salt Solution | Silver nitrate + chlorodifluoroacetic acid | Water | Ambient | Precipitation-driven | High purity | Requires filtration |
| Organic Synthesis Routes | Chlorodifluoroacetic derivatives | Organic solvents | Variable | Complex, less common | Specific modifications | Less scalable |
Research Findings and Notes
- Efficiency and Purity : The most efficient method for industrial production involves reacting chlorodifluoroacetic acid with silver nitrate in aqueous media, as outlined in patent US4723024A.
- Silver Content Control : The silver concentration can be adjusted by varying reactant ratios, typically achieving 15-30% by weight, which is suitable for various applications.
- Reaction Optimization : Maintaining the reaction mixture below the decomposition temperature of chlorodifluoroacetic acid (around 100°C) ensures high yield and minimizes by-products.
- Purification : Filtration and washing are critical steps to remove unreacted silver salts and impurities, ensuring high purity of the final silver chlorodifluoroacetate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
